trans-Khellactone

Description

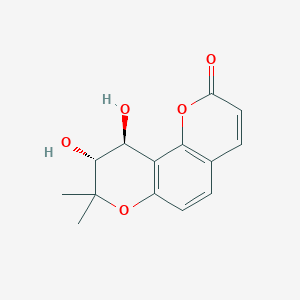

Structure

3D Structure

Properties

IUPAC Name |

(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQUNNSKMWIKJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15575-68-5, 23458-04-0 | |

| Record name | Khellactone, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Khellactone, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KHELLACTONE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KHELLACTONE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of trans-Khellactone: A Technical Guide for Researchers

An In-depth Examination of Botanical Sources, Isolation Methodologies, and Putative Biological Activities

Trans-Khellactone, a member of the pyranocoumarin (B1669404) class of natural products, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing quantitative data, experimental protocols for its isolation, and an exploration of its potential biological signaling pathways based on current research into related compounds.

Natural Sources and Distribution

This compound and its derivatives are primarily found within the plant kingdom, specifically in species belonging to the Apiaceae family. While the free form of this compound is less commonly reported in high concentrations, its esterified and glycosylated derivatives are significant constituents of several medicinal plants. The principal botanical sources include:

-

Phlojodicarpus sibiricus : The roots of this plant are a rich source of coumarins, with total coumarin (B35378) content reaching up to 108.94 mg/g of dry weight.[1] Within this fraction, at least 27 different khellactone (B107364) derivatives have been identified, predominantly as esters and glucosides.[1]

-

Peucedanum praeruptorum : The roots of this plant, known as "Qian-hu" in traditional Chinese medicine, are a well-documented source of khellactone esters. Following oral administration of extracts from Peucedanum praeruptorum, (+)-trans-khellactone has been detected as a metabolite, suggesting that the parent esters are hydrolyzed in vivo.[2][3]

-

Ammi visnaga : Commonly known as khella, the fruits of this plant contain a variety of pyranocoumarins. While more renowned for its furanochromone content (khellin and visnagin), Ammi visnaga also produces khellactone derivatives.[4]

It is crucial to note that in its natural state, khellactone is often present as a complex mixture of cis- and trans-isomers, frequently acylated at the 3' and 4' positions. The free this compound is likely a minor component or a product of the hydrolysis of these more abundant derivatives.

Quantitative Analysis of Khellactone Derivatives

Direct quantitative data for free this compound in plant matrices is scarce. However, the concentration of total coumarins and specific khellactone derivatives in key source plants provides an important context for its potential yield.

| Plant Species | Plant Part | Compound Class | Concentration (mg/g dry weight) | Reference |

| Phlojodicarpus sibiricus | Roots | Total Coumarins | 98.24 - 108.94 | [1] |

| Phlojodicarpus sibiricus | Herb | Total Coumarins | 36.16 | [1] |

| Ammi visnaga | Fruits | Khellin | 1.114 | [5] |

| Ammi visnaga | Fruits | Visnagin | 0.326 | [5] |

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, fractionation, and purification. The following is a generalized workflow based on established methodologies for the separation of pyranocoumarins.

Extraction

The initial step involves the extraction of crude coumarins from the dried and powdered plant material.

-

Plant Material: Dried and powdered roots of Phlojodicarpus sibiricus or Peucedanum praeruptorum, or fruits of Ammi visnaga.

-

Solvent System: Maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol (1:1 v/v).

-

Procedure:

-

Suspend the powdered plant material in the chosen solvent at a ratio of 1:10 (w/v).

-

For maceration, stir the suspension at room temperature for 24-48 hours. For Soxhlet extraction, reflux for 6-8 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

-

Fractionation

The crude extract is then fractionated to separate compounds based on their polarity.

-

Procedure:

-

Resuspend the crude extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).

-

The khellactone derivatives are typically enriched in the dichloromethane and ethyl acetate fractions.

-

Purification

The enriched fractions are subjected to chromatographic techniques to isolate pure this compound.

-

Column Chromatography:

-

Pack a silica (B1680970) gel column and equilibrate with a non-polar solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v).

-

Load the concentrated dichloromethane or ethyl acetate fraction onto the column.

-

Elute the column with a gradient of increasing polarity (increasing the proportion of ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing khellactones and concentrate.

-

Further purify the mixture using a reversed-phase preparative HPLC system (e.g., C18 column).

-

Use a mobile phase gradient of acetonitrile (B52724) and water.

-

Monitor the eluent with a UV detector at a wavelength of approximately 320-330 nm.

-

Collect the peak corresponding to this compound.

-

The following diagram illustrates the general workflow for the isolation of this compound.

Putative Biological Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on related pyranocoumarins and khellactone derivatives provides valuable insights into its potential mechanisms of action. Several studies have demonstrated that pyranocoumarins can exert anti-inflammatory effects by modulating key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8]

The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some pyranocoumarins have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[8]

The MAPK pathway, which includes ERK, JNK, and p38 kinases, is also involved in the inflammatory process. The activation of these kinases leads to the production of pro-inflammatory mediators. Certain pyranocoumarin derivatives have been found to inhibit the phosphorylation of these MAPK proteins, thus dampening the inflammatory response.[6][7]

The following diagram illustrates the putative inhibitory effect of this compound on the NF-κB and MAPK signaling pathways, based on the activity of related pyranocoumarins.

References

- 1. Khellactone Derivatives and Other Phenolics of Phlojodicarpus sibiricus (Apiaceae): HPLC-DAD-ESI-QQQ-MS/MS and HPLC-UV Profile, and Antiobesity Potential of Dihydrosamidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jab.alzahra.ac.ir [jab.alzahra.ac.ir]

- 6. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Plant Pyranocoumarins: Description, Biosynthesis, Application [mdpi.com]

The Discovery and Isolation of trans-Khellactone from Peucedanum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Peucedanum, a member of the Apiaceae family, is a rich source of bioactive secondary metabolites, among which pyranocoumarins have garnered significant scientific interest. These compounds, characterized by a coumarin (B35378) core fused with a pyran ring, exhibit a wide range of pharmacological activities. A notable member of this class is trans-khellactone, a dihydropyranocoumarin that, along with its isomers and derivatives (collectively known as praeruptorins), has been isolated from several Peucedanum species, including P. praeruptorum, P. japonicum, P. formosanum, and P. wulongense. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from Peucedanum species, intended for researchers and professionals in the field of natural product chemistry and drug development.

Data Presentation: Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of Khellactone (B107364) Isomers

| Property | This compound | cis-Khellactone |

| Molecular Formula | C₁₄H₁₄O₅ | C₁₄H₁₄O₅ |

| Molecular Weight | 262.26 g/mol | 262.26 g/mol |

| Appearance | White crystalline solid | - |

| Melting Point | 184.5-186.0 °C | - |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-4 | 7.60 | d | 9.5 |

| H-5 | 6.22 | d | 9.5 |

| H-6' | 5.15 | d | 5.0 |

| H-5' | 3.95 | d | 5.0 |

| OCH₃ | - | - | - |

| OCH₃ | - | - | - |

| C(CH₃)₂ | 1.45, 1.40 | s | - |

Note: The presented data is a representative example and may vary slightly depending on the solvent and instrument used. More detailed 2D NMR data is often required for unambiguous structural elucidation.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-3 | 112.9 |

| C-4 | 143.5 |

| C-4a | 112.5 |

| C-5 | 128.8 |

| C-8a | 156.4 |

| C-6' | 78.1 |

| C-5' | 71.5 |

| C-7' | 76.9 |

| C(CH₃)₂ | 25.0, 23.2 |

Note: The presented data is a representative example and may vary slightly depending on the solvent and instrument used.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Peucedanum species typically involves extraction followed by a series of chromatographic separations. The following is a generalized protocol based on methodologies reported in the scientific literature.

Plant Material and Extraction

-

Plant Material: The dried roots of Peucedanum species (e.g., P. praeruptorum) are commonly used. The material should be ground into a fine powder before extraction.

-

Extraction:

-

The powdered plant material is extracted exhaustively with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature or under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity. The pyranocoumarins are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification

A multi-step chromatographic approach is generally required to isolate pure this compound.

-

Step 1: Column Chromatography over Silica (B1680970) Gel

-

The ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light (254 nm and 365 nm).

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

The fractions enriched with khellactone derivatives from the silica gel column are further purified by preparative HPLC.

-

A reversed-phase C18 column is commonly used.

-

The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

The separation is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is then assessed by analytical HPLC.

-

-

Alternative and Advanced Techniques:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique offers an alternative to solid-support chromatography, minimizing the risk of sample decomposition. A suitable two-phase solvent system is selected based on the partition coefficient of the target compound.

-

Recycling Preparative HPLC: This method can be employed to improve the separation of closely eluting isomers, such as cis- and trans-khellactones.

-

Mandatory Visualization: Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Anti-Inflammatory Signaling Pathway of Peucedanum Pyranocoumarins

Several studies have indicated that pyranocoumarins from Peucedanum species exert their anti-inflammatory effects by inhibiting the NF-κB and STAT3 signaling pathways.[1]

References

The Biosynthesis of Trans-Khellactone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of trans-khellactone in plants, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals working with pyranocoumarins and related natural products.

Introduction

This compound is a dihydroxylated angular pyranocoumarin (B1669404) found in various plant species, notably in the genera Peucedanum and Ammi. It is a key intermediate in the biosynthesis of several bioactive compounds, including the furanochromones khellin (B1673630) and visnagin, which possess significant pharmacological properties.[1][2] Understanding the biosynthesis of this compound is crucial for the metabolic engineering of these high-value compounds and for the discovery of novel enzymatic tools for synthetic biology. This guide details the current understanding of the this compound biosynthetic pathway, from its precursor umbelliferone (B1683723) to the final dihydroxylated product.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the phenylpropanoid pathway. The core pathway involves three key enzymatic steps: prenylation, cyclization, and dihydroxylation. While the complete pathway has not been fully elucidated in a single plant species, a composite pathway can be proposed based on studies in Peucedanum praeruptorum and the general principles of coumarin (B35378) biosynthesis.[3][4]

From Phenylalanine to Umbelliferone: The General Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is converted to umbelliferone through a series of well-established enzymatic reactions common to the biosynthesis of many coumarins.

The Angular Pyranocoumarin Branch: Formation of the Pyran Ring

The dedicated pathway to angular pyranocoumarins, including this compound, commences with the prenylation of umbelliferone at the C-8 position.

The proposed biosynthetic pathway from umbelliferone to (+)-(3′S,4′R)-trans-khellactone is as follows:

-

Prenylation: The pathway initiates with the prenylation of umbelliferone at the C-8 position by an umbelliferone 8-prenyltransferase (U8PT) , utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to yield osthenol (B192027) .[3]

-

Epoxidation: Osthenol is then believed to undergo epoxidation of the prenyl side chain, catalyzed by a cytochrome P450 monooxygenase . This reaction would form a reactive epoxide intermediate.

-

Stereospecific Hydrolysis: The epoxide intermediate is subsequently hydrolyzed in a stereospecific manner to a diol. This step is likely catalyzed by an epoxide hydrolase or potentially by the same cytochrome P450 enzyme. This stereospecific hydrolysis is crucial for establishing the (3'S,4'R)-trans configuration of the resulting This compound .[5][6]

Quantitative Data

Quantitative data on the biosynthesis of this compound itself is limited. However, studies on the accumulation of related pyranocoumarins in Peucedanum praeruptorum provide valuable insights into the regulation of this pathway.

Table 1: Pyranocoumarin Content in Different Tissues and Developmental Stages of Peucedanum praeruptorum [3][7][8]

| Compound | Tissue | Developmental Stage | Content (mg/g DW) |

| Praeruptorin A | Root | Before Bolting | 1.2 - 2.5 |

| Root | After Flowering | 0.3 - 0.8 | |

| Leaf | Before Bolting | 0.8 - 1.5 | |

| Praeruptorin B | Root | Before Bolting | 0.5 - 1.2 |

| Root | After Flowering | 0.1 - 0.4 | |

| Praeruptorin E | Root | Before Bolting | 0.2 - 0.6 |

| Root | After Flowering | < 0.1 | |

| Leaf | Growing Stage | 0.9 - 1.8 |

Table 2: Relative Gene Expression of Key Enzymes in Peucedanum praeruptorum Roots [3]

| Gene | Enzyme | Relative Expression (Before Bolting vs. After Flowering) |

| PpPAL | Phenylalanine ammonia-lyase | Decreased |

| PpC4H | Cinnamate 4-hydroxylase | Decreased |

| Pp4CL | 4-Coumarate:CoA ligase | Decreased |

| PpPT | Prenyltransferase | Significantly Decreased |

| PpDC | Pyranocoumarin Decursinol Cyclase | Decreased |

| PpOC | Pyranocoumarin Osthenol Cyclase | Decreased |

Experimental Protocols

Assay for Prenyltransferase (PT) Activity

This protocol is adapted for the assay of umbelliferone 8-prenyltransferase (U8PT).

Materials:

-

Microsomal protein extract from the plant tissue of interest

-

Umbelliferone (substrate)

-

Dimethylallyl pyrophosphate (DMAPP, prenyl donor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

-

Ethyl acetate

-

Methanol

-

HPLC-MS system

Protocol:

-

Prepare the reaction mixture (total volume 200 µL) containing:

-

100 µL of microsomal protein extract (approx. 100-200 µg total protein)

-

10 µL of umbelliferone solution (final concentration 100 µM)

-

10 µL of DMAPP solution (final concentration 200 µM)

-

80 µL of assay buffer

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous phase with another 200 µL of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in 100 µL of methanol.

-

Analyze 10 µL of the sample by HPLC-MS to detect the formation of osthenol.

Assay for Cytochrome P450 (CYP) Activity (Putative Khellactone Synthase)

This protocol describes a general method for assaying the activity of a putative CYP-dependent epoxidase/hydroxylase using heterologously expressed enzyme in yeast microsomes.

Materials:

-

Yeast microsomes containing the heterologously expressed CYP and a cytochrome P450 reductase (CPR)

-

Osthenol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare the reaction mixture (total volume 200 µL) containing:

-

100 µL of yeast microsomes (approx. 50-100 pmol of P450)

-

10 µL of osthenol solution (final concentration 50 µM)

-

70 µL of assay buffer

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the NADPH regenerating system.

-

Incubate at 30°C for 30-60 minutes with gentle shaking.

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the microsomal proteins.

-

Transfer the supernatant to a new tube.

-

Analyze the supernatant by LC-MS/MS for the formation of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing branch of pyranocoumarin metabolism. While the initial steps of prenylation are becoming better understood, the key enzymatic transformation leading to the formation of the trans-diol functionality remains an area of active research. The identification and characterization of the putative cytochrome P450 epoxidase and epoxide hydrolase responsible for this stereospecific conversion will be a significant breakthrough. This will not only complete our understanding of this important biosynthetic pathway but also provide novel biocatalysts for the sustainable production of valuable pharmaceuticals. The application of multi-omics approaches, including transcriptomics, proteomics, and metabolomics, in plants like Peucedanum japonicum and Ammi visnaga, will be instrumental in identifying the candidate genes for these missing steps.[2][9]

References

- 1. pakbs.org [pakbs.org]

- 2. mdpi.com [mdpi.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the cytochromes P450 that catalyze coumarin 3,4-epoxidation and 3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly enantioselective total synthesis of (-)-(3'S)-Lomatin and (+)-(3'S,4'R)-trans-khellactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of trans-Khellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Khellactone is a naturally occurring coumarin (B35378), a class of benzopyrone compounds known for their diverse pharmacological activities.[1][2] It is an angular dihydropyranocoumarin isolated from the roots of plants such as Peucedanum wulongense.[3] Khellactone derivatives have garnered significant interest in the scientific community due to their potential therapeutic applications, including anti-HIV, anti-hypertensive, and anti-inflammatory properties.[2][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for its isolation, synthesis, and characterization, and a review of the likely biological pathways it modulates.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research and development setting.

Table 2.1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 23458-04-0 | [1] |

| Chemical Name | (9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | [1] |

| Synonyms | (+-)-trans-Khellactone | [5] |

| Appearance | Powder | [1] |

| Natural Sources | Roots of Peucedanum wulongense | [3] |

Table 2.2: Chemical and Molecular Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₅ | [5] |

| Molecular Weight | 262.26 g/mol | [5] |

| InChIKey | HKXQUNNSKMWIKJ-WCQYABFASA-N | [5] |

| SMILES | CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | [1] |

Table 2.3: Physicochemical and Handling Data of this compound

| Property | Value / Information | Source |

| Melting Point | 184.5 - 186.0 °C | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Storage Conditions | Desiccate at -20°C; 2-8°C, Sealed, Dry | [1][5] |

Experimental Protocols

Disclaimer: Detailed, step-by-step experimental protocols for the isolation and synthesis of this compound are not extensively detailed in readily accessible literature. The following sections provide generalized methodologies based on established procedures for related compounds and published synthetic strategies.

Isolation from Natural Sources

This compound is naturally found in plants of the Peucedanum genus. The general workflow for its isolation involves extraction, fractionation, and purification.

3.1.1 General Protocol for Isolation of Coumarins from Peucedanum Species

-

Extraction:

-

Dried and pulverized plant material (e.g., roots of P. wulongense) is extracted exhaustively with a solvent or solvent mixture at room temperature. A common choice is a 1:1 (v/v) mixture of methanol (B129727) (MeOH) and dichloromethane (CH₂Cl₂).[1]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

-

Solvent Partitioning (Fractionation):

-

The crude extract is suspended in a methanol-water mixture and partitioned against a nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.

-

The aqueous methanol layer is then typically diluted with water and partitioned against a solvent of intermediate polarity, such as ethyl acetate (EtOAc), to extract coumarins and other moderately polar compounds.[1]

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, rich in coumarins, is subjected to repeated column chromatography.

-

Initial separation is often performed on a silica (B1680970) gel column with a gradient elution system (e.g., n-hexane-EtOAc).

-

Fractions containing compounds with similar TLC profiles are combined and further purified.

-

Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18).[6] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively used for purifying coumarins from Peucedanum species.[7]

-

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "General workflow for the isolation of this compound."

Chemical Synthesis

A concise, highly enantioselective three-step synthesis of (+)-(3'S,4'R)-trans-khellactone starting from 7-hydroxycoumarin has been reported. The key steps are prenylation, enantioselective epoxidation, and subsequent acid-catalyzed ring-opening.

3.2.1 Step 1: Prenylation of 7-Hydroxycoumarin This step introduces the dimethylallyl group to the coumarin scaffold, creating the precursor for the pyran ring. This is typically achieved via an electrophilic substitution reaction.

3.2.2 Step 2: Enantioselective Epoxidation This crucial step establishes the stereochemistry of the final product. The reported method utilizes a nonaqueous epoxidation catalyzed by a chiral iminium salt. This converts the double bond of the prenyl group into an epoxide with high enantioselectivity.

3.2.3 Step 3: Intramolecular Epoxide Ring-Opening The final step involves the acid-catalyzed intramolecular ring-opening of the epoxide. The phenolic hydroxyl group attacks the epoxide, forming the dihydropyran ring and establishing the trans-diol configuration. This reaction proceeds via a backside attack (Sₙ2-like mechanism) on the protonated epoxide.

dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Synthetic pathway for (+)-trans-Khellactone."

Analytical Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC) and LC-MS/MS HPLC is a standard method for the analysis and quantification of this compound.

-

Method: A rapid and reliable online solid-phase extraction-chiral HPLC-tandem mass spectrometry (online SPE-chiral LC-MS/MS) method has been developed for the simultaneous enantiospecific quantitation of (+)-trans-khellactone and related compounds in rat plasma.[8][9]

-

Quantification Limit (LOQ): The reported LOQ for (+)-trans-khellactone (dTK) in rat plasma is 2.57 ng/mL.[8][9]

-

Mass Spectrometry: Analysis is typically performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the structural elucidation of this compound. While a definitive, published spectrum specifically for this compound is not readily available, data for its isomer, (-)-cis-Khellactone, in CDCl₃ provides a reference for the expected chemical shifts.

Table 3.1: Reference ¹³C NMR Chemical Shifts for (-)-cis-Khellactone in CDCl₃ (Note: These values are for the cis-isomer and should be used as a reference only)

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 161.2 |

| C-3 | 112.9 |

| C-4 | 143.5 |

| C-4a | 113.0 |

| C-5 | 128.2 |

| C-6 | 112.5 |

| C-7 | 157.0 |

| C-8 | 106.8 |

| C-8a | 153.8 |

| C-1' | 79.1 |

| C-2' | 22.0 |

| C-2' | 25.1 |

| C-3' | 68.9 |

| C-4' | 65.5 |

Source: Adapted from spectral data for (-)-cis-Khellactone.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, extensive research on the closely related isomer, cis-khellactone, and its derivatives provides strong evidence for a likely mechanism of action centered on the inhibition of soluble epoxide hydrolase (sEH).

4.1 Inhibition of Soluble Epoxide Hydrolase (sEH) Soluble epoxide hydrolase is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are maintained, leading to a reduction in inflammation.

Studies have shown that cis-khellactone is a competitive inhibitor of sEH. This inhibition is a key mechanism for its observed anti-inflammatory effects. Given the structural similarity, it is highly probable that this compound also exhibits sEH inhibitory activity.

4.2 Modulation of Inflammatory Signaling Pathways The inhibition of sEH and subsequent stabilization of EETs lead to the downstream modulation of major inflammatory signaling cascades, primarily the NF-κB and MAPK pathways.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Activation of this pathway leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2. EETs are known to suppress the activation of NF-κB. Therefore, by inhibiting sEH, khellactones can block the degradation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and thereby downregulating the expression of inflammatory mediators.[3]

-

MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK) are also critical in the inflammatory response. Khellactone derivatives have been shown to suppress the phosphorylation of p38 and JNK, which are key steps in the activation of this pathway. This inhibition further contributes to the reduction of pro-inflammatory cytokine production.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption: "Hypothesized anti-inflammatory signaling pathway of this compound."

Conclusion

This compound is a pyranocoumarin (B1669404) with well-defined physical and chemical properties. While detailed, publicly available protocols for its isolation and synthesis are sparse, generalized methods based on established chemical principles provide a clear path for its procurement in a laboratory setting. The significant body of research on the biological activities of its isomers and derivatives strongly suggests that this compound likely functions as an anti-inflammatory agent through the inhibition of soluble epoxide hydrolase, leading to the downstream suppression of the NF-κB and MAPK signaling pathways. Further research is warranted to confirm these mechanisms specifically for the trans-isomer and to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/-)-praeruptorin A, (+/-)-praeruptorin B, (+)-praeruptorin E, and their metabolites, (+/-)-cis-khellactone, in rat plasma using online solid phase extraction-chiral LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. youtube.com [youtube.com]

Spectroscopic data (NMR, IR, MS) of trans-Khellactone

An In-depth Technical Guide to the Spectroscopic Data of trans-Khellactone

For researchers, scientists, and drug development professionals engaged in the study of pyranocoumarins, a comprehensive understanding of the spectroscopic characteristics of key compounds is paramount. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-(3'S,4'R)-trans-khellactone, a significant natural product. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of (+)-(3'S,4'R)-trans-khellactone. This information has been compiled from the characterization data reported in the scientific literature, primarily from its total synthesis and structural elucidation.

Table 1: ¹H NMR Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.61 | d | 8.6 |

| H-6 | 6.84 | d | 8.6 |

| H-4 | 7.36 | d | 9.7 |

| H-3 | 6.24 | d | 9.7 |

| H-4' | 4.75 | d | 5.2 |

| H-3' | 3.86 | d | 5.2 |

| 3'-OH | 2.59 | br s | |

| 4'-OH | 2.21 | br s | |

| C(CH₃)₂ | 1.43 | s | |

| C(CH₃)₂ | 1.38 | s |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 161.2 |

| C-7 | 160.0 |

| C-8a | 155.8 |

| C-4 | 143.5 |

| C-5 | 128.7 |

| C-4a | 113.1 |

| C-3 | 112.9 |

| C-6 | 112.8 |

| C-8 | 106.8 |

| C-2' | 78.9 |

| C-4' | 72.1 |

| C-3' | 69.8 |

| C(CH₃)₂ | 25.5 |

| C(CH₃)₂ | 24.9 |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data of (+)-(3'S,4'R)-trans-Khellactone

| Wavenumber (cm⁻¹) | Interpretation |

| 3401 | O-H stretching (hydroxyl groups) |

| 2979, 2932 | C-H stretching (aliphatic) |

| 1728 | C=O stretching (lactone) |

| 1625, 1572, 1495 | C=C stretching (aromatic) |

| 1130 | C-O stretching |

Table 4: Mass Spectrometry (MS) Data of (+)-(3'S,4'R)-trans-Khellactone

| m/z | Interpretation |

| 262 | [M]⁺ (Molecular Ion) |

| 247 | [M - CH₃]⁺ |

| 204 | |

| 189 | |

| 176 |

Experimental Protocols

The spectroscopic data presented above were obtained following the synthesis and purification of (+)-(3'S,4'R)-trans-khellactone. The general methodologies for acquiring such data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. For ¹H NMR, parameters often include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is used, and spectra are generally acquired with proton decoupling.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or by acquiring the spectrum of the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source for fragmentation analysis. The purified compound is introduced into the ion source, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion. In modern analytical workflows, Liquid Chromatography-Mass Spectrometry (LC-MS) is also frequently employed for the analysis of such compounds in complex mixtures.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a purified compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Biological Activity Screening of Khellactones: A Technical Guide for Drug Discovery Professionals

Abstract: Khellactones, a class of pyranocoumarin (B1669404) compounds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the biological screening of khellactone (B107364) derivatives, with a particular focus on trans-Khellactone congeners where data is available. It is designed for researchers, scientists, and drug development professionals, offering a summary of key activities including anti-inflammatory, cytotoxic, and antiplasmodial effects. This document details the experimental protocols for essential bioassays, presents quantitative data in structured tables for comparative analysis, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams, adhering to specified technical standards.

Anti-inflammatory Activity

Khellactone derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways in cellular models.[2][3] Studies on compounds like disenecionyl cis-khellactone (DK) and natural cis-khellactone show a significant reduction in pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][3]

Mechanism of Action & Signaling Pathways

The anti-inflammatory effects are largely attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3] This is achieved by inhibiting the activation of critical transcription factors like NF-κB and suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[3][4] Furthermore, certain khellactones act as competitive inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the inflammatory process, further contributing to their anti-inflammatory profile.[2]

Quantitative Data: Anti-inflammatory & sEH Inhibition

| Compound | Target/Assay | Cell Line | Concentration | Result | IC₅₀ Value | Reference |

| (-)-cis-khellactone | sEH Inhibition | - | - | Competitive Inhibitor | 3.1 ± 2.5 µM | [2] |

| (-)-cis-khellactone | NO Production | RAW264.7 | 50 µM | Inhibition | - | [2] |

| (-)-cis-khellactone | NO Production | RAW264.7 | 100 µM | Inhibition (27.4 ± 0.4 µM NO vs 35.0 ± 0.4 µM in LPS control) | - | [2] |

| Disenecionyl cis-khellactone (DK) | Pro-inflammatory Cytokines | RAW264.7 | - | Reduced MCP-1, TNF-α, IL-1β, IL-6 | - | [3][4] |

| Disenecionyl cis-khellactone (DK) | iNOS & COX-2 | RAW264.7 | - | Downregulated expression | - | [3][4] |

Key Experimental Protocols

1.3.1. Cell Culture and LPS Stimulation

-

Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Stimulation: To induce an inflammatory response, cells are pre-treated with various concentrations of the khellactone compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for 24 hours.[2][3]

1.3.2. Nitric Oxide (NO) Assay

-

Principle: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Nitrite concentration is determined using a standard curve prepared with sodium nitrite.[3]

-

1.3.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: ELISA kits are used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[3][4]

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.[3]

-

Cytotoxic and Anticancer Activity

Derivatives of khellactone, particularly cis-isomers, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[1][5] These studies highlight the potential of the khellactone scaffold as a basis for developing new anticancer agents.[6]

Mechanism of Action: Intrinsic Apoptosis Pathway

Several active khellactone derivatives induce apoptosis in cancer cells.[1] For example, compound 12e , a 4-methoxy-substituted cis-khellactone derivative, has been shown to trigger cell death through the mitochondria-mediated intrinsic pathway.[7] This involves the dissipation of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c from the mitochondria into the cytosol. This event initiates a caspase cascade, activating initiator caspase-9, which in turn activates executioner caspase-3, ultimately leading to programmed cell death.[7]

References

- 1. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives [mdpi.com]

- 6. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to trans-Khellactone and its Metabolic Relationship with Praeruptorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of trans-Khellactone and its direct metabolic relationship with praeruptorin A, a bioactive pyranocoumarin (B1669404) isolated from the traditional medicinal plant Peucedanum praeruptorum Dunn. Praeruptorin A serves as a prodrug, undergoing enzymatic hydrolysis to yield khellactone (B107364), its active metabolite. This guide will elucidate the metabolic pathway, compare the biological activities, and provide detailed experimental protocols and quantitative data for researchers in pharmacology and drug development.

Introduction

Metabolic Conversion of Praeruptorin A to Khellactone

Praeruptorin A is extensively metabolized in the body, primarily through hydrolysis, to form khellactone. This biotransformation is a critical step in the activation of the compound.

Enzymatic Hydrolysis

The conversion of praeruptorin A to khellactone is primarily mediated by carboxylesterases and cytochrome P450 (CYP) enzymes, particularly CYP3A1 and CYP3A2 in rats.[4][5] The hydrolysis involves the removal of the acetyl group from the C-4' position of the praeruptorin A molecule.[6] Studies in rat liver microsomes have shown that the levorotatory form of praeruptorin A (l-PA) undergoes carboxylesterase-mediated hydrolysis, while the dextrorotatory form (d-PA) remains intact in the absence of a NADPH-regenerating system.[7]

The metabolic pathway from praeruptorin A to khellactone is depicted in the following diagram:

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of praeruptorin A and its metabolite khellactone have been investigated in rats. The following tables summarize key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of dl-Praeruptorin A in Rats Following Intravenous Administration [4][8]

| Dose (mg/kg) | t½ (min) | AUC₀-∞ (µg/L·h) |

| 5 | 57.46 | 135.43 |

| 10 | 60.87 | 278.51 |

| 20 | 59.01 | 550.12 |

Table 2: Linearity and Sensitivity of an LC-MS/MS Method for Praeruptorin A and Khellactone [5]

| Analyte | Concentration Range (ng/mL) | r² |

| Praeruptorin A | 0.99 - 990.0 | >0.99 |

| Khellactone | 2.0 - 2000.0 | >0.99 |

Biological Activities and Signaling Pathways

Both praeruptorin A and khellactone exhibit a range of biological activities. The primary effects of praeruptorin A are attributed to its anti-inflammatory and vasodilatory properties.

Anti-inflammatory Activity

Praeruptorin A has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2][3][9] This is achieved through the suppression of key inflammatory signaling pathways.

Praeruptorin A inhibits the activation of the NF-κB signaling pathway.[2][9] It prevents the degradation of IκB-α, which in turn blocks the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory genes such as iNOS, TNF-α, and IL-1β.[2]

Praeruptorin A has also been shown to inhibit the phosphorylation of STAT-1 and STAT-3 proteins, which are crucial for inflammatory responses.[1] This inhibition contributes to its protective effects in inflammatory conditions like ulcerative colitis.[1]

The anti-inflammatory signaling pathway of praeruptorin A is illustrated below:

Vasodilatory Activity

Praeruptorin A exhibits endothelium-dependent vasorelaxant effects.[10][11] This activity is mediated through the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway and the inhibition of calcium influx.[10][11]

Praeruptorin A stimulates the production of nitric oxide (NO) in endothelial cells. NO then activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. Elevated cGMP levels promote vasodilation.[10]

Praeruptorin A acts as a Ca²⁺-influx blocker.[8] It inhibits the influx of extracellular calcium into vascular smooth muscle cells, thereby preventing vasoconstriction.[10][11]

The vasodilatory signaling pathway of praeruptorin A is outlined below:

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Transport and metabolism of (±)-praeruptorin A in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A of Peucedanum praeruptorum in rats by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Praeruptorin A inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endothelium-dependent vasorelaxant effects of praeruptorin a in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemistry of Khellactone: A Technical Guide to Its Isomers and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactone (B107364) is a dihydropyranocoumarin, a class of organic compounds that naturally occur in various plants, most notably from the family Apiaceae. The core khellactone structure possesses two stereogenic centers, giving rise to four distinct stereoisomers. The spatial arrangement of the atoms, or stereochemistry, is of paramount importance as it dictates the molecule's interaction with chiral biological targets, such as enzymes and receptors. This difference in interaction often leads to significant variations in pharmacological activity, potency, and metabolic profiles among the isomers.

This technical guide provides an in-depth exploration of the stereochemistry of trans-khellactone and its isomers. It summarizes their absolute configurations, physicochemical properties, and biological activities, with a focus on their role as vasodilators via the blockade of L-type calcium channels. Detailed experimental methodologies and conceptual diagrams are provided to serve as a comprehensive resource for researchers in pharmacology and drug development.

The Stereoisomers of Khellactone

Khellactone has two chiral centers at the 3' and 4' positions of the dihydropyran ring. This results in the existence of two pairs of enantiomers. The relative configuration of the substituents at these centers defines them as either cis or trans diastereomers.

-

Cis-Isomers : The substituents at C-3' and C-4' are on the same side of the dihydropyran ring.

-

Trans-Isomers : The substituents at C-3' and C-4' are on opposite sides of the dihydropyran ring.

Each diastereomer exists as a pair of non-superimposable mirror images called enantiomers, denoted by (+) and (-) based on the direction they rotate plane-polarized light. The absolute configuration of each stereocenter is unambiguously described by the Cahn-Ingold-Prelog (R/S) nomenclature.

Data Presentation: Physicochemical Properties

The distinct three-dimensional structures of the khellactone isomers result in different physical properties. While comprehensive experimental data for all four pure isomers is not fully available in the public literature, the following table summarizes the known absolute configurations and reported physical constants.

| Isomer | Absolute Configuration | Specific Rotation [α]D | Melting Point (°C) |

| (+)-trans-Khellactone | (3'S, 4'R) | Not Reported | Not Reported |

| (-)-trans-Khellactone | (3'R, 4'S) | Not Reported | Not Reported |

| Racemic this compound | (3'S,4'R) / (3'R,4'S) | 0° | 184.5 - 186.0[1] |

| (+)-cis-Khellactone | (3'R, 4'R)[2] | Not Reported | Not Reported |

| (-)-cis-Khellactone | (3'S, 4'S)[3] | -16.0° (c 0.001, CDCl₃, 22°C)[4] | Not Reported |

Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature, which must be considered when comparing values from different sources.

Experimental Protocols: Synthesis and Chiral Separation

The synthesis of khellactone derivatives often results in a racemic mixture of diastereomers, which must then be separated to study the biological activity of the individual stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose.

Representative Protocol for Chiral HPLC Separation

While the optimal conditions must be determined empirically, the following protocol outlines a common starting point for the analytical or semi-preparative separation of khellactone enantiomers based on established methodologies for chiral coumarins.[5][6]

Objective: To resolve the enantiomers of this compound and cis-khellactone.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended.

-

Screening Column 1: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Screening Column 2: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent.

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase (Normal Phase Mode): A mixture of n-hexane and an alcohol modifier is typically effective.

-

Initial Eluent: n-Hexane / Isopropanol (IPA) (90:10, v/v).

-

Optimization: The ratio can be varied (e.g., 80:20, 95:5) to improve resolution and retention time. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) (e.g., 0.1%) may be added for acidic or basic compounds, respectively, to improve peak shape, though they may not be necessary for khellactone.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C. Temperature can be lowered (e.g., to 10-15 °C) to potentially enhance selectivity.

-

Detection: UV detection at a wavelength where the coumarin (B35378) scaffold absorbs strongly, typically around 320-330 nm.

-

Injection Volume: 10 µL of a ~1 mg/mL solution of the racemic sample dissolved in the mobile phase.

Procedure:

-

Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the racemic cis-khellactone or this compound standard.

-

Monitor the chromatogram for the separation of two distinct peaks corresponding to the two enantiomers.

-

If separation is not achieved, systematically vary the mobile phase composition (e.g., change the alcohol modifier to ethanol, or adjust the hexane/alcohol ratio).

-

If necessary, screen the second type of polysaccharide column, as amylose (B160209) and cellulose (B213188) phases offer complementary selectivity.[5]

-

Once baseline resolution is achieved, the method can be validated for linearity, precision, and accuracy as per standard guidelines.

Biological Activity and Mechanism of Action

Khellactone and its derivatives are recognized for their diverse biological properties, particularly their cardiovascular effects. The primary mechanism underlying their vasodilatory action is the blockade of voltage-gated L-type calcium channels (LTCCs) in vascular smooth muscle cells.

L-Type Calcium Channel Blockade

L-type calcium channels, particularly the CaV1.2 isoform, are crucial for initiating smooth muscle contraction.[7] Depolarization of the cell membrane opens these channels, allowing an influx of extracellular Ca²⁺. This influx triggers further Ca²⁺ release from the sarcoplasmic reticulum, leading to an increase in intracellular [Ca²⁺], which activates the calmodulin-myosin light chain kinase pathway, resulting in muscle contraction and vasoconstriction.

Khellactone isomers act as antagonists at these channels, physically blocking the pore or allosterically modifying the channel to prevent Ca²⁺ influx. This inhibition leads to a decrease in intracellular [Ca²⁺], promoting smooth muscle relaxation and, consequently, vasodilation.

Stereoselectivity in Biological Action

While direct comparative data for all four khellactone isomers is limited, the principles of stereochemistry strongly suggest that their activity will be stereoselective. Enantiomers often exhibit different potencies as calcium channel blockers. For many chiral drugs, one enantiomer is significantly more active (the eutomer) than the other (the distomer). It is highly probable that the khellactone isomers also display such enantiospecificity in their interaction with the chiral environment of the L-type calcium channel binding site.

| Isomer | Biological Activity (L-Type Ca²⁺ Channel Blockade) | Potency (IC₅₀) |

| (+)-trans-Khellactone | Vasodilator / Calcium Channel Blocker | Not Reported |

| (-)-trans-Khellactone | Vasodilator / Calcium Channel Blocker | Not Reported |

| (+)-cis-Khellactone | Vasodilator / Calcium Channel Blocker | Not Reported |

| (-)-cis-Khellactone | Vasodilator / Calcium Channel Blocker | Not Reported |

Further research is required to quantify the specific inhibitory concentrations (IC₅₀) of each pure stereoisomer to fully elucidate their structure-activity relationship (SAR).

Conclusion

The stereochemistry of this compound and its cis isomers is a critical determinant of their physicochemical properties and biological function. The four distinct stereoisomers—(+)-trans, (-)-trans, (+)-cis, and (-)-cis—arise from two chiral centers and exhibit unique spatial arrangements. Their primary mechanism of pharmacological action, vasodilation, is achieved through the blockade of L-type calcium channels in vascular smooth muscle. Although quantitative data comparing the specific rotation, melting points, and biological potency of all four isomers is not yet complete in the scientific literature, the fundamental principles of stereochemistry predict significant differences in their activity. The experimental protocols and conceptual workflows presented in this guide provide a robust framework for researchers to pursue the separation, characterization, and evaluation of these promising natural compounds in the context of drug discovery and development. A thorough understanding of their stereochemical properties is essential for unlocking their full therapeutic potential.

References

- 1. 23458-04-0[this compound Analysis control,HPLC≥98.0%]- Jizhi Biochemical [acmec.com.cn]

- 2. Khellactone, cis-(+)- | C14H14O5 | CID 455821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khellactone, cis-(-)- | C14H14O5 | CID 11097348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of trans-Khellactone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Khellactone, a naturally occurring furanocoumarin, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These include potential anti-inflammatory, anti-HIV, and anti-hypertensive properties.[1][2] The development of therapeutic agents based on this compound necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. Solubility in various organic solvents is a critical parameter that influences every stage of drug development, from extraction and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the experimental protocols required to generate such data and presents a framework for its systematic presentation. Additionally, it visualizes a key biological pathway influenced by khellactone (B107364) derivatives and a typical experimental workflow for solubility determination.

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting the solubility of this compound is crucial for comparative analysis and future reference. The following table provides a standardized format for presenting quantitative solubility data. Researchers generating new solubility data are encouraged to adopt this structure.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||||

| e.g., Acetone | e.g., 25 | e.g., UV-Vis | ||||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||||

| e.g., Dichloromethane | e.g., 25 | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.[3][4] The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound.

Shake-Flask Method for Equilibrium Solubility

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Protocol:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C, 37 °C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a suitable filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the original solubility by taking into account the dilution factor.

High-Throughput Screening (HTS) Methods for Kinetic Solubility

These methods are often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The point at which precipitation occurs is detected, providing a measure of kinetic solubility.

Protocol:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a multi-well plate, add the desired aqueous buffer or organic solvent.

-

Incrementally add the this compound stock solution to the wells while monitoring for precipitation using a plate reader that can detect light scattering or turbidity.

-

The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Quantification of this compound Concentration

Accurate quantification of the dissolved this compound is critical for reliable solubility data. HPLC is a highly sensitive and specific method for this purpose.

High-Performance Liquid Chromatography (HPLC) Method:

-

Instrumentation: An HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase column) is required.

-

Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact composition should be optimized for this compound.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Sample Measurement: Inject the diluted, filtered supernatant from the solubility experiment and determine its concentration from the calibration curve.

-

Validation: The analytical method should be validated for linearity, accuracy, and precision.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

References

- 1. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Natural Abundance and Analysis of trans- and cis-Khellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khellactones are naturally occurring pyranocoumarins, a class of secondary metabolites found predominantly in plants of the Apiaceae family, such as those from the Peucedanum and Angelica genera. These compounds exist as stereoisomers, primarily as trans- and cis-khellactone, which often occur in nature as various ester derivatives. Khellactones and their derivatives have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

The stereochemistry of the khellactone (B107364) molecule plays a critical role in its biological efficacy. For instance, some studies have indicated that cis-khellactone derivatives may exhibit greater potency in specific activities, such as the modulation of P-glycoprotein, compared to their trans counterparts. Understanding the natural abundance, analytical methodologies, and mechanisms of action of these isomers is therefore crucial for their potential development as therapeutic agents.

This technical guide provides a consolidated overview of the current knowledge on the natural occurrence of khellactone isomers, detailed experimental protocols for their analysis, and a visualization of their key biological signaling pathways.

Natural Abundance of Khellactone Isomers and Derivatives

Quantitative data directly comparing the natural abundance of free trans-khellactone versus free cis-khellactone in plant sources is limited in currently available scientific literature. Research has predominantly focused on the isolation and quantification of their more abundant and stable ester derivatives. The cis-isomers and their corresponding esters are more frequently reported as major constituents in various plant species.

The following table summarizes the quantitative data available for major khellactone derivatives found in several plant species.

| Plant Species | Plant Part | Khellactone Derivative | Isomer | Concentration / Content | Reference(s) |

| Phlojodicarpus sibiricus | Roots | Sum of Khellactone Derivatives | Not Specified | 98.24 mg/g (as total coumarins) | |

| Phlojodicarpus sibiricus | Herb | Sum of Khellactone Derivatives | Not Specified | 36.16 mg/g (as total coumarins) | |

| Angelica purpuraefolia | Rhizomes | (+)-4'-Decanoyl-cis-khellactone | cis | Isolated (IC₅₀ 1.5 µM for antiplasmodial activity) | [1] |

| Angelica purpuraefolia | Rhizomes | (+)-3'-Decanoyl-cis-khellactone | cis | Isolated (IC₅₀ 2.4 µM for antiplasmodial activity) | [1] |

| Peucedanum praeruptorum | Roots | 3′-O-acetyl-4′-O-isobutyryl khellactone | Not Specified | Identified as a constituent | |

| Peucedanum japonicum | Roots, Flowers, Leaves, Stems | Various khellactone diesters | cis/trans | Identified as major constituents |

Note: The lack of direct comparative data for free isomers highlights a gap in the current research and an opportunity for future phytochemical studies.

Experimental Protocols

The accurate extraction, separation, and quantification of khellactone isomers are critical for research and development. Due to their structural similarity, separating cis- and trans-isomers requires optimized analytical techniques.

Extraction of Khellactones from Plant Material

This protocol is a representative method based on effective techniques reported for coumarin (B35378) extraction.

-

Sample Preparation: Air-dry the plant material (e.g., roots of Peucedanum sp.) at room temperature and grind into a fine powder (40-60 mesh).

-

Solvent Selection: Prepare an 80% methanol (B129727) in water (v/v) solution. This solvent has been shown to be effective for extracting coumarins.

-

Ultrasonic Extraction: a. Weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask. b. Add 25 mL of the 80% methanol solvent. c. Place the flask in an ultrasonic bath. d. Sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 40°C.

-

Filtration and Concentration: a. After extraction, filter the mixture through Whatman No. 1 filter paper. b. Collect the filtrate and transfer it to a round-bottom flask. c. Concentrate the extract under reduced pressure using a rotary evaporator at 50°C until the solvent is fully removed.

-

Sample Preparation for Analysis: Re-dissolve the dried extract in HPLC-grade methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter prior to HPLC or LC-MS analysis.

Separation and Quantification by HPLC-DAD

This protocol outlines a general High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous analysis of khellactone isomers.

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

-